Sanglifehrin A is a cyclic peptide belonging to the class of polyketide natural products, primarily known for its potent immunosuppressive properties. It is produced by the actinomycete Streptomyces flaveolus and has garnered attention for its ability to inhibit cyclophilins, which are proteins that play critical roles in various cellular processes, including T cell activation and mitochondrial function. Sanglifehrin A is structurally distinct from other well-known immunosuppressants like cyclosporin A, offering potential advantages in therapeutic applications.
Sanglifehrin A was first isolated from the fermentation broth of Streptomyces flaveolus, with its isolation and characterization published in 1999 by researchers Sanglier and Fehr. This compound is part of a family of related natural products, collectively referred to as sanglifehrins, which exhibit similar biological activities but differ in their structural features.
Sanglifehrin A is classified as a cyclic peptide and falls under the broader category of organic compounds known as polyketides. Its classification can be detailed as follows:
The synthesis of Sanglifehrin A has been explored through various methodologies, including total synthesis approaches that utilize advanced organic chemistry techniques. One notable method involves enantioselective synthesis using ring-closing metathesis and Stille coupling:
These synthetic routes allow for the generation of analogs with variations at specific positions, enhancing the understanding of structure-activity relationships in this class of compounds .
Sanglifehrin A has a complex molecular structure characterized by a 22-membered macrocyclic backbone and a unique spirocyclic lactam moiety. The chemical formula for Sanglifehrin A is , with a molecular weight of approximately 1090.39 g/mol.
This intricate structure contributes to its biological activity by enabling specific interactions with target proteins such as cyclophilin A .
Sanglifehrin A engages in various chemical reactions primarily through its interactions with cyclophilins. Notably:
These interactions underscore the compound's potential therapeutic applications in immunosuppression and protection against ischemic injury.
Sanglifehrin A exerts its pharmacological effects primarily through its interaction with cyclophilins:
Sanglifehrin A exhibits several notable physical properties:
Key chemical properties include:
The compound's complex structure contributes to its unique reactivity profile compared to other immunosuppressants .
Sanglifehrin A has several significant scientific uses:
Sanglifehrin A (SfA) was first isolated in 1999 from the actinomycete strain Streptomyces sp. A92-308110 during a targeted screening campaign for cyclophilin-binding compounds. This discovery, detailed across two seminal papers in The Journal of Antibiotics [1] [3], employed activity-guided purification using cyclophilin A (CypA) binding affinity as the primary selection criterion. Researchers extracted the compound from fermented broth using organic solvents (ethyl acetate), followed by sequential chromatographic separations including silica gel chromatography and reverse-phase HPLC. Four structural variants (sanglifehrins A–D) were initially characterized, with sanglifehrins A and B identified as genuine metabolites, while sanglifehrins C and D were later determined to be extraction artifacts [3]. The discovery represented a significant advancement in immunophilin ligand research, as SfA exhibited a 10-20 fold higher affinity for CypA than cyclosporin A (CsA), the established gold standard at the time [1]. This unparalleled binding potency immediately positioned SfA as a molecule of considerable pharmacological interest for modulating cyclophilin-mediated biological pathways.
Table 1: Sanglifehrin Variants and Key Properties
| Compound | Classification | Cyclophilin A Affinity | Source Status |
|---|---|---|---|
| Sanglifehrin A | Natural metabolite | 10-20x higher than CsA | Genuine metabolite |
| Sanglifehrin B | Natural metabolite | Similar to Sanglifehrin A | Genuine metabolite |
| Sanglifehrin C | Extraction artifact | Comparable to CsA | Artifact |
| Sanglifehrin D | Extraction artifact | Comparable to CsA | Artifact |
Sanglifehrin A belongs to the structurally intricate class of hybrid polyketide-nonribosomal peptides (PK-NRPs), a hallmark of many bioactive microbial metabolites. Its architecture comprises three distinct segments synthesized through coordinated enzymatic systems [2] [3] :
Absolute stereochemistry and structural confirmation were achieved through NMR spectroscopy and X-ray crystallography of the SfA-CypA complex [3]. This structure revealed key interactions: the spirolactam and adjacent regions bind deeply within the CypA active site, while the macrocycle engages in hydrophobic interactions, explaining the exceptional affinity. Synthetic efforts, notably the 2021 enantioselective total synthesis [5], further confirmed the structure and enabled access to analogs, particularly around the spirolactam (C40) region, facilitating structure-activity relationship (SAR) studies.
Figure: Schematic of Sanglifehrin A Hybrid Structure (Describe key structural features)(1) 22-membered macrocycle (Polyketide-derived), (2) Tripeptide unit (NRPS-derived), (3) C40 spirolactam side chain (Unique spirocyclic moiety), (4) Cyclophilin-binding domain)
Initially characterized for its immunosuppressive potential, SfA demonstrated a novel mechanism distinct from classical agents like CsA or rapamycin. While it binds CypA with high affinity, the SfA-CypA complex does not significantly inhibit calcineurin phosphatase—the primary mechanism underlying CsA's T-cell suppression [1] [4]. Instead, SfA exerts immunosuppressive effects through alternative pathways:
A paradigm-shifting discovery in 2024 revealed SfA's potent antifibrotic activity, fundamentally linking its immunophilin binding to a novel therapeutic application. Chemical proteomics using photoaffinity SfA probes (pSfA1, pSfA2) identified cyclophilin B (CypB/PPIB), not CypA, as the primary intracellular target of SfA in live cells [2]. CypB is an endoplasmic reticulum (ER)-resident peptidyl-prolyl cis-trans isomerase (PPIase) crucial for collagen type I folding and secretion. Mechanistic studies showed:
Table 2: Sanglifehrin A's Dual Mechanisms: Immunosuppression vs. Antifibrosis
| Target/Mechanism | Immunosuppressive Effect | Antifibrotic Effect |
|---|---|---|
| Primary Target | Cyclophilin A (CypA) | Cyclophilin B (CypB) |
| Key Complex | CypA-SfA-IMPDH2 Ternary Complex | SfA-Induced CypB Secretion |
| Downstream Effect | IMPDH2 Inhibition; G1-S Cell Arrest; Reduced DC IL-12 | Disrupted Collagen I Folding/Secretion |
| Functional Outcome | T-cell & DC Suppression; Graft Survival Synergy | Inhibition of Myofibroblast Collagen Production |
| Therapeutic Context | Acute/Chronic Transplant Rejection | Lung (IPF), Skin Fibrosis (e.g., SSc) |
This dual targeting of immunophilins positions sanglifehrin A as a unique chemical scaffold capable of bridging two major therapeutic areas. Its ability to inhibit pathological collagen deposition via CypB inhibition offers a novel approach to treating fibrotic diseases, independent of its established, yet mechanistically distinct, immunosuppressive actions mediated through CypA and IMPDH2. This expands the potential therapeutic relevance of cyclophilin-binding far beyond immunosuppression.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5